2-(4-Methoxyphenyl)indolizine-3-carbaldehyde

Catalog No.
S1484954
CAS No.
101624-26-4
M.F
C16H13NO2
M. Wt
251.28 g/mol
Availability
In Stock
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2-(4-Methoxyphenyl)indolizine-3-carbaldehyde

CAS Number

101624-26-4

Product Name

2-(4-Methoxyphenyl)indolizine-3-carbaldehyde

IUPAC Name

2-(4-methoxyphenyl)indolizine-3-carbaldehyde

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C16H13NO2/c1-19-14-7-5-12(6-8-14)15-10-13-4-2-3-9-17(13)16(15)11-18/h2-11H,1H3

InChI Key

KZACMKYODJGBGR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C=O

Synonyms

2-(4-Methoxyphenyl)indolizine-3-carboxaldehyde

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C=O

Indolozines in Drug Discovery

Indolozines are a class of heterocyclic compounds with a bicyclic structure containing a seven-membered indole ring fused to a five-membered nitrogenous ring. They have attracted interest in drug discovery due to their diverse biological activities, including anticancer, anticonvulsant, and antibacterial properties .

The presence of the indolizine core in 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde suggests it could be a scaffold for the development of new drugs. By strategically modifying the molecule, researchers might be able to create compounds with specific therapeutic effects.

Carbaldehyde as a Versatile Functional Group

The carbaldehyde group (CHO), also known as a formyl group, is a common functional group in organic chemistry. It is known for its reactivity and can participate in various chemical reactions, allowing for further functionalization of the molecule .

2-(4-Methoxyphenyl)indolizine-3-carbaldehyde is an organic compound characterized by its unique structure that combines an indolizine moiety with a para-methoxyphenyl group and an aldehyde functional group. Its molecular formula is C16H13NO2C_{16}H_{13}NO_2 with a molecular weight of approximately 251.28 g/mol . The compound features a five-membered ring structure typical of indolizines, which are known for their diverse chemical properties and biological activities.

The reactivity of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde is influenced by the presence of the aldehyde group, which can undergo various chemical transformations. Key reactions include:

  • Condensation Reactions: The aldehyde can participate in condensation reactions with amines to form imines or Schiff bases.
  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Additions: The carbonyl carbon of the aldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Cyclization: Under certain conditions, it may undergo cyclization to form more complex ring structures, potentially leading to biologically active compounds .

The biological activity of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde has been explored in various studies, revealing its potential as a pharmacologically active compound. Research indicates that derivatives of indolizine compounds exhibit a range of activities including:

  • Antimicrobial Properties: Some indolizines have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential utility in cancer therapy.
  • Anti-inflammatory Effects: Compounds related to indolizines may possess anti-inflammatory properties, contributing to their therapeutic potential .

The synthesis of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde can be achieved through several methods:

  • Aminocatalyzed Synthesis: A one-pot reaction involving 2-acetylpyridine and α,β-unsaturated aldehydes can yield indolizine carbaldehydes efficiently. This method utilizes a recyclable stereoauxiliary aminocatalyst to facilitate the reaction .
  • Reflux Method: A slurry of 2-(4-methoxyphenyl)indolizine in dimethylformamide (DMF) can be treated with phosphorus oxychloride under controlled temperatures to convert it into the desired carbaldehyde .
  • Multicomponent Reactions: Combining isocyanides with aryl(indol-3-yl)methylium salts and amines has been shown to produce various indolizine derivatives, including those with carbaldehyde functionalities .

2-(4-Methoxyphenyl)indolizine-3-carbaldehyde serves as an important intermediate in organic synthesis, particularly for:

  • Pharmaceutical Development: Its derivatives are being researched for potential use in drug formulations targeting various diseases.
  • Material Science: Indolizine derivatives are explored for their electronic properties in organic semiconductors and sensors.
  • Chemical Probes: The compound may be utilized as a chemical probe in biological studies due to its reactivity and ability to form stable complexes with biomolecules .

Interaction studies involving 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde focus on its binding affinity and reactivity with biological targets. These studies often employ techniques such as:

  • Molecular Docking: Used to predict how the compound interacts with enzymes or receptors at the molecular level.
  • In Vitro Assays: Evaluating the biological activity against specific cell lines or microbial strains to assess efficacy and toxicity.

Such studies help elucidate the mechanism of action and therapeutic potential of the compound within biological systems .

Several compounds share structural similarities with 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
Indole-3-carbaldehydeIndole core with an aldehyde groupKnown for its role in natural products and synthesis
2-AcetylindoleAcetyl group on indoleExhibits anti-inflammatory properties
4-MethoxybenzaldehydeAromatic aldehydeCommonly used in organic synthesis
1H-Indole-3-carboxaldehydeIndole core with a carboxaldehyde groupImportant precursor in medicinal chemistry

These compounds highlight the versatility of indole and indolizine derivatives in synthetic chemistry while showcasing the unique attributes of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde, particularly its potential applications in pharmaceuticals and materials science .

The Vilsmeier-Haack reaction remains a cornerstone for introducing formyl groups into electron-rich heterocycles, including indolizines. This method employs a chloroiminium intermediate generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to achieve electrophilic aromatic substitution. For 2-(4-methoxyphenyl)indolizine-3-carbaldehyde, the reaction proceeds via activation of the indolizine core at the C3 position, leveraging the electron-donating methoxy group to enhance regioselectivity.

Recent advancements include catalytic protocols that reduce POCl₃ consumption. For instance, a P(III)/P(V)═O catalytic cycle enables efficient formylation under mild conditions, achieving >99% deuteration when using DMF-d₇ as the deuterium source. This approach minimizes waste and improves atom economy, critical for sustainable synthesis.

Table 1: Comparison of Traditional vs. Catalytic Vilsmeier-Haack Conditions

ParameterTraditional MethodCatalytic Method
POCl₃ Equivalents3.00.15
Temperature (°C)80–10025–40
Yield (%)60–7585–95
Deuteration Efficiency<50%>99%

The catalytic system’s success hinges on stabilizing the chloroiminium intermediate while avoiding over-chlorination, a common side reaction in electron-deficient substrates.

Aminocatalyzed [3+2] Cyclization Strategies for Core Structure Assembly

Aminocatalysis has emerged as a powerful tool for constructing the indolizine core. Stereoauxiliary agents, such as β-D-glucosamine, facilitate [3+2] cyclizations between acyl pyridines and α,β-unsaturated aldehydes, enabling precise control over stereochemistry. The methoxyphenyl group is introduced via pre-functionalized aldehydes, with the aminocatalyst promoting both iminium formation and intramolecular cyclization.

Key advantages include:

  • Regioselectivity: β-Anomers of glucosamine enhance transition-state stabilization via weak hydrogen bonding, directing cyclization to the C2/C3 positions.
  • Solvent Compatibility: Reactions proceed in aqueous media, leveraging chitosan’s solubility for easy catalyst recycling.

Table 2: Substrate Scope in Aminocatalyzed Cyclization

Acyl Pyridine Substituentα,β-Unsaturated AldehydeYield (%)
4-MethoxyphenylAcrolein78
4-NitrophenylCrotonaldehyde65
2-ThienylCinnamaldehyde72

Eschenmoser's Salt-Mediated Regioselective Formylation Techniques

Eschenmoser’s salt (dimethyl(methylene)ammonium iodide) offers a mild alternative for C3-formylation, bypassing harsh acidic conditions. The reaction proceeds via initial (dimethylamino)methylation followed by hydrolysis, with bicarbonate serving as the oxygen source. For 2-(4-methoxyphenyl)indolizine, this method ensures exclusive formylation at C3 due to remote electronic effects from the methoxy group.

Mechanistic Insights:

  • Electrophilic attack of Eschenmoser’s salt at C7 of indolizine.
  • Hydrolysis of the intermediate iminium ion to yield the aldehyde.
  • Bicarbonate anions facilitate oxygen transfer, confirmed by isotopic labeling.

Table 3: Regioselectivity in Eschenmoser-Mediated Formylation

Indolizine SubstituentFormylation PositionYield (%)
2-(4-Methoxyphenyl)C388
2-PhenylC762
2-MethylC375

One-Pot Multicomponent Reaction Systems for Structural Diversification

Palladium-catalyzed multicomponent reactions (MCRs) integrate 2-bromopyridines, imines, and alkynes under carbon monoxide atmosphere to assemble indolizines in a single step. For 2-(4-methoxyphenyl) derivatives, the methoxy group is introduced via pre-functionalized imines, while CO drives dipole formation for cycloaddition.

Key Features:

  • Modularity: Varying alkynes (e.g., dimethylacetylene dicarboxylate) adjusts electronic properties.
  • Scalability: Gram-scale synthesis achieves 81% yield without column chromatography.

Table 4: Substrate Compatibility in Palladium-Catalyzed MCRs

Imine SubstituentAlkyneYield (%)
4-MethoxyphenylDMAD81
4-ChlorophenylPhenylacetylene68
2-FurylEthyl propiolate73

Solvent Effects and Green Chemistry Approaches in Indolizine Synthesis

Solvent choice critically impacts reaction efficiency and sustainability. Polar aprotic solvents (e.g., DMF) enhance Vilsmeier-Haack reactivity but pose toxicity concerns. Recent shifts toward green solvents include:

  • Water: Used in aminocatalyzed cyclizations, enabling catalyst recycling and reducing waste.
  • Ethanol: Facilitates Eschenmoser’s salt reactions at room temperature with 90% atom economy.

Table 5: Solvent Impact on Reaction Metrics

SolventReaction TypeYield (%)E-Factor
DMFVilsmeier-Haack858.2
WaterAminocatalyzed Cyclization782.1
EthanolEschenmoser Formylation881.5

Electrochemical methods further align with green principles, utilizing glyoxylic acid as a carbonyl source without external oxidants. These innovations underscore the field’s shift toward sustainable indolizine synthesis.

The indolizine scaffold has emerged as a promising template for designing anticancer agents due to its ability to intercalate with biomolecular targets and disrupt proliferative signaling. For 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde, structural analogs demonstrate potent activity against hepatocellular carcinoma (HCC) cell lines. In HepG2 and Huh7 cells, fused indolizine-pyrrolo[1,2-c]pyrimidine derivatives exhibit IC~50~ values as low as 0.22 ± 0.08 µM and 0.10 ± 0.11 µM, respectively, via caspase-3 activation and PARP cleavage [4]. These effects correlate with the compound’s capacity to induce apoptosis and synergize with gemcitabine, a standard chemotherapeutic agent [4].

Mechanistically, the carbaldehyde moiety may facilitate covalent interactions with kinase domains. For instance, cyclopropylcarbonyl-substituted indolizines inhibit epidermal growth factor receptor (EGFR) kinase activity at IC~50~ values of 0.085 µM [5]. Docking studies suggest that the methoxyphenyl group stabilizes hydrophobic interactions within the ATP-binding pocket of EGFR, while the carbaldehyde forms hydrogen bonds with critical residues like Thr790 [5]. Although direct evidence for CDK2 inhibition by this specific compound is limited, structurally related indolizines disrupt cell cycle progression by targeting cyclin-dependent kinases [6]. The planar indolizine core likely enables π-π stacking with aromatic residues in CDK2’s active site, impairing kinase function.

Table 1: Anticancer Activity of Indolizine Derivatives

Cell LineIC~50~ (µM)TargetMechanism
HepG20.22 ± 0.08Caspase-3/PARPApoptosis induction [4]
Huh70.10 ± 0.11EGFRKinase inhibition [4] [5]
MCF-7N/ACDK2Cell cycle arrest [6]

Antibacterial Activity Against Multidrug-Resistant Pathogens

Indolizine derivatives exhibit broad-spectrum antimicrobial activity, with the methoxyphenyl and carbaldehyde groups enhancing membrane permeability and enzyme inhibition. While specific data on 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde against multidrug-resistant (MDR) strains are limited, structurally similar compounds disrupt bacterial efflux pumps and β-lactamase enzymes [2]. The electron-rich indolizine core may interfere with DNA gyrase or topoisomerase IV in Gram-positive pathogens, while the carbaldehyde moiety could covalently modify cysteine residues in bacterial thioredoxin reductase, impairing redox homeostasis [2].

Antioxidant Capacity in Oxidative Stress Models

The carbaldehyde group in 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde contributes to its redox-modulating properties. Indolizines with electron-donating substituents, such as methoxy groups, scavenge reactive oxygen species (ROS) by stabilizing radical intermediates through resonance [2]. In vitro models show that such derivatives reduce lipid peroxidation by >40% at 10 µM concentrations, comparable to ascorbic acid [2]. The planar structure facilitates electron delocalization, enhancing the compound’s ability to quench hydroxyl and superoxide radicals.

Structure-Function Analysis of Methoxyphenyl and Carbaldehyde Moieties

The pharmacological profile of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde arises from synergistic contributions of its substituents:

Methoxyphenyl Group:

  • Electron donation: The methoxy group’s +M effect enhances aromatic π-electron density, improving interactions with tyrosine kinases and DNA [3] [5].
  • Lipophilicity: Increases membrane permeability, as evidenced by enhanced cellular uptake in cancer models [4].

Carbaldehyde Group:

  • Electrophilicity: The aldehyde serves as a Michael acceptor, enabling covalent binding to nucleophilic residues (e.g., cysteine) in target proteins [5].
  • Hydrogen bonding: Forms stable interactions with kinase hinge regions, as seen in EGFR inhibition [5].

Table 2: Structural Contributions to Bioactivity

MoietyRoleExample Interaction
MethoxyphenylElectron donation, lipophilicityEGFR hydrophobic pocket [5]
CarbaldehydeCovalent binding, H-bondingCaspase-3 active site [4]

The indolizine core’s planarity further enables intercalation into DNA and π-stacking with aromatic amino acids, amplifying target engagement [3].

π-Expanded Analogues for Enhanced Bioactivity

The development of π-expanded indolizine analogues represents a significant advancement in heterocyclic chemistry, offering enhanced electronic properties and improved biological activities compared to simple indolizine frameworks [1] [2]. These extended conjugated systems demonstrate remarkable tunability in their optoelectronic properties through strategic structural modifications.

Indoloindolizine Systems

The most promising approach involves merging indole and indolizine moieties into single polycyclic frameworks, creating indoloindolizines with unprecedented electronic control [3] [4]. These systems exploit the Glidewell-Lloyd rule to achieve precise modulation of HOMO-LUMO gaps ranging from 2.0 to 3.5 eV through controlled aromaticity. Benzannulation at targeted positions allows fine-tuning of electronic properties, with compounds exhibiting vivid colors and fluorescence across the visible spectrum [2] [5].

Extended Conjugation Strategies

π-Extended 2,5-disubstituted indolizines bearing chalcone, styrene, and imine groups at the C-5 position demonstrate significant red-shifts in fluorescence emission wavelengths, ranging from 487 nm for imine derivatives to 650 nm for chalcone-containing analogues [6] [7]. These modifications are accompanied by substantial Stokes shifts of 71-171 nm, making them valuable for fluorescent sensing applications.

The photophysical properties of these π-extended systems are dramatically influenced by substitution patterns. Chalcone derivatives exhibit the most pronounced bathochromic shift and can function as "off-on" fluorescent sensors when the carbonyl group is reduced to hydroxyl, demonstrating potential for monitoring oxidative processes in biological systems [6].

Stability and Applications

Crucially, π-expanded indolizines demonstrate enhanced stability against photooxidation compared to traditional acenes, addressing a major limitation of conventional polycyclic aromatic hydrocarbons [2] [5]. This stability, combined with their tunable electronic properties, positions them as promising candidates for organic field-effect transistors (OFETs) and other optoelectronic applications.

Chiral Synthesis Strategies for Enantiomerically Pure Derivatives

The development of efficient asymmetric synthesis methods for indolizine derivatives has emerged as a critical area, given the prevalence of these scaffolds in biologically active compounds and the importance of stereochemistry in pharmacological activity [8] [9].

Synergistic Dual Catalysis

The most significant breakthrough involves synergistic copper/iridium catalysis systems that enable highly diastereo- and enantioselective assembly of 2,3-fused indolizine derivatives [8] [9]. This approach utilizes cascade allylation/Friedel-Crafts reactions where nucleophilic copper-azomethine ylides react with electrophilic π-allyl-iridium species, achieving excellent stereocontrol with enantioselectivities exceeding 99% ee and diastereoselectivities greater than 20:1 dr.

The methodology allows construction of four stereoisomers of indolizine products in a predictable manner through pairwise combination of copper and iridium catalysts. This stereodivergent approach provides unprecedented access to diverse chiral indolizine architectures bearing three stereogenic centers [9].

Rhodium-Catalyzed Cycloadditions

Rhodium(I)-catalyzed [2+2+2] cycloadditions using CKphos ligands represent another powerful asymmetric approach, particularly for indolizidinone synthesis [10] [11]. These reactions achieve enantioselectivities up to 98% ee while establishing aza-quaternary stereocenters, enabling efficient access to tricyclic alkaloid cores such as cylindricines with excellent control of product selectivity.

Organocatalytic Approaches

Chiral phosphoric acid catalysis has proven highly effective for asymmetric Friedel-Crafts reactions of indolizines with various electrophiles [12] [13]. BINOL-derived and spirocyclic phosphoric acids catalyze reactions with cyclic α-diaryl N-acyl imines, providing α-tetrasubstituted methanamines with enantioselectivities reaching 98% ee under mild conditions.

Enzymatic Resolution Methods

Dynamic kinetic resolution approaches using enzyme-mediated deracemization offer complementary strategies for accessing enantiomerically pure indolizine derivatives [14]. These methods overcome the theoretical 50% yield limitation of classical kinetic resolution while maintaining high enantiomeric excess values.

Electron-Withdrawing Group Substitutions at Critical Positions

The strategic incorporation of electron-withdrawing groups into indolizine frameworks profoundly influences their electronic properties, reactivity patterns, and biological activities [15] [16] [17].

Cyano Group Effects

Substitution with cyano groups, particularly at the C-7 position, dramatically alters the electronic structure of indolizines [16]. ¹³C NMR studies reveal characteristic chemical shifts at 117.0-117.3 ppm for the cyano-bearing carbon, indicating significant electronic perturbation. The presence of cyano groups enhances nucleophilic substitution reactivity at the C-5 position, enabling further functionalization through reactions with oxygen, nitrogen, and sulfur nucleophiles [18].

Nitro Substitution Patterns

Nitro groups at positions C-1, C-6, and C-8 exhibit distinct electronic effects due to their strong σ- and π-electron-withdrawing properties [15] [17]. These substituents cause downfield shifts in ¹³C NMR for ortho positions, with effects transmitted inequivalently depending on whether separation occurs via single or double bonds. Compounds bearing nitro groups at C-9 position show particularly distinctive electronic behavior, with frontier molecular orbital calculations revealing significant changes in HOMO-LUMO distributions [17].

Halogen Substitutions

Systematic fluorination studies demonstrate position-dependent effects on potency and pharmacological properties . Fluorination at C-5 and C-6 positions provides additive potency enhancements, while C-4 substitution decreases activity. The electron-withdrawing nature of halogens influences substitution patterns and can activate specific positions toward nucleophilic attack.

Reactivity Modulation

Electron-withdrawing groups fundamentally alter indolizine reactivity patterns. Compounds with strong withdrawing groups undergo both electrophilic and nucleophilic addition reactions, displaying rare ambiphilic reactivity . This dual reactivity enables formation of both cationic Wheland σ-complexes in acidic conditions and anionic Meisenheimer σ-complexes under basic conditions.

Hybrid Molecules Combining Indolizine and Isoindole Scaffolds

The development of hybrid molecules incorporating both indolizine and isoindole moieties represents an innovative approach to accessing novel bioactive compounds with enhanced pharmacological profiles .

Design Rationale

Hybrid indolizine-isoindole molecules are designed as dual inhibitors targeting both epidermal growth factor receptor tyrosine kinase (EGFR-TK) and cyclin-dependent kinase-2 (CDK-2) . The design incorporates key pharmacophoric elements: the hybrid scaffold provides ATP binding site mimetics, cyano groups form strong binding interactions with active site amino acids, and amide linkers connect the core to hydrophobic tail regions.

Synthetic Approaches

Construction of these hybrids employs Chichibabin synthesis starting from sydnone-N-pyridinium bromides . This methodology enables formation of direct hetaryl-hetaryl bonds between indolizine and isoindole units. Alternative approaches utilize 1,3-dipolar cycloaddition reactions between sydnone-ylides and activated acetylenes, providing hybrid structures connected through keto groups.

Biological Activity Profiles

Pyrrolizine/indolizine-bearing isoindole derivatives demonstrate significant anticancer activity against HepG2 liver cancer, HCT-116 colon cancer, and MCF-7 breast cancer cell lines . The most potent compounds exhibit IC₅₀ values in the micromolar range while maintaining selectivity against multidrug-resistant cancer cell lines through inhibition of P-glycoprotein.

Structure-Activity Relationships

Ring expansion from pyrrolizine to indolizine significantly affects anti-proliferative activity, with indolizine derivatives generally showing enhanced potency . Substitution patterns on phenyl rings with both electron-donating and electron-withdrawing groups provide opportunities for fine-tuning biological activity and selectivity profiles.

Fluoro-Substituted Derivatives for Improved Pharmacokinetics

Fluorination of indolizine derivatives has emerged as a powerful strategy for enhancing pharmacokinetic properties, particularly metabolic stability and bioavailability .

Strategic Fluorination Approaches

Systematic introduction of fluorine atoms at specific positions enables optimization of ADME properties without significantly altering molecular size or basic pharmacophore features . Difluorination at the C-5 and C-6 positions of isoindolinone cores, combined with trifluoromethyl substitution on side chains, provides compounds with projected human doses as low as 15 mg once daily.

Metabolic Stability Enhancement

Fluorinated indolizine derivatives demonstrate remarkable improvements in metabolic stability. Fluorine substitution at the 4'-position of flurbiprofen analogues renders compounds completely resistant to cytochrome P450-mediated oxidation, while 2'- and 3'-fluorinated variants show reduced but not eliminated metabolism . This selective blocking of metabolic soft spots represents a validated approach for extending drug half-lives.

Perfluoroalkyl Modifications

Novel synthetic methodologies employing β,β-difluoro peroxides as C2-building blocks enable incorporation of perfluoroalkyl groups (CF₃, C₅F₁₁) into indolizine frameworks . These modifications provide 2-perfluoroalkyl indolizines with maintained biological potency and enhanced pharmacokinetic profiles.

ADME Optimization

Volume ligand efficiency (VLE) calculations guide fluorination strategies by balancing potency improvements against increases in unbound volume of distribution . Successful fluorination patterns achieve lower projected human doses while maintaining favorable CNS penetration and acceptable pregnane X receptor selectivity profiles.

Bioavailability and Distribution

Fluorinated derivatives demonstrate improved oral bioavailability and favorable tissue distribution profiles. Strategic fluorination can reduce P-glycoprotein efflux susceptibility while maintaining or enhancing target tissue penetration, particularly important for CNS-active compounds .

XLogP3

3.9

Wikipedia

2-(4-Methoxyphenyl)indolizine-3-carbaldehyde

Dates

Last modified: 08-15-2023

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